![molecular formula C8H10BrNO3S B1376169 (2-Bromo-5-methoxyphenyl)methanesulfonamide CAS No. 1485213-91-9](/img/structure/B1376169.png)
(2-Bromo-5-methoxyphenyl)methanesulfonamide
Overview
Description
(2-Bromo-5-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methanesulfonamide typically involves the bromination of 5-methoxyphenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or amines .
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
(2-Chloro-5-methoxyphenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(2-Bromo-5-methoxyphenyl)methanesulfonamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical and biological properties.
Biological Activity
(2-Bromo-5-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 292.15 g/mol. The presence of the bromine atom and methoxy group significantly influences its chemical reactivity and biological properties, enhancing its binding affinity to enzymes and receptors.
The biological activity of this compound is primarily linked to its interaction with specific kinases involved in inflammatory signaling pathways. Notably, it has been shown to inhibit receptor-interacting protein kinase 2 (RIPK2), suggesting potential anti-inflammatory effects. The sulfonamide group is known for its antimicrobial properties, which may extend to this compound, making it a candidate for further exploration in medicinal applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance, compounds with bromo and methoxy substitutions have demonstrated significant cytotoxicity against various human tumor cell lines, including HeLa and MCF7. These compounds inhibit microtubule polymerization, indicating tubulin as a target, which leads to cell cycle arrest at the G2/M phase followed by apoptotic cell death .
Table 1: Cytotoxicity of Related Compounds Against Tumor Cell Lines
Compound Name | IC50 (µM) | Target Cell Line |
---|---|---|
Compound A | 0.034 | HeLa |
Compound B | 0.025 | MCF7 |
Compound C | 0.050 | HT-29 |
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial properties. The structural characteristics of this compound may similarly confer antimicrobial activity, warranting further investigation into its efficacy against various microbial strains.
Case Studies
- Inhibitory Effects on Microtubule Dynamics : In a study assessing the impact of bromo-substituted phenylmethanesulfonamides on cancer cells, it was found that these compounds could significantly disrupt microtubule organization and induce apoptosis in cancer cell lines at micromolar concentrations .
- Inflammatory Pathway Modulation : Another research effort focused on the inhibition of RIPK2 by this compound, demonstrating its potential role in modulating inflammatory responses in cellular models.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-13-7-2-3-8(9)6(4-7)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWFYSDGWABOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.